molecular formula C21H16BrN3O2 B2675929 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-62-4

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2675929
CAS RN: 899984-62-4
M. Wt: 422.282
InChI Key: ZQQMNRDIMDNTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.
BenchChem offers high-quality 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to the queried chemical have been synthesized and assessed for their biological activities. For instance, novel compounds with pyrazolo and pyridine moieties have been evaluated for insecticidal and fungicidal activities. One such study reported the synthesis of compounds showing significant mortality rates against certain pests and high growth inhibitory rates against specific fungi, suggesting potential as new fungicidal lead structures for further investigation (Yan Zhang et al., 2019).

Heterocyclic Chemistry Applications

Research on the synthesis of heterocyclic compounds containing benzofuran moieties demonstrates the versatility of related compounds in generating diverse pyrazolo, triazine, and pyridine derivatives. These synthesized compounds have confirmed structures via spectral data and possess potential for further exploration in chemical and pharmaceutical applications (A. Abdelhamid et al., 2012).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of synthesized compounds. For example, compounds incorporating pyrazolone moieties were found to exhibit potent antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Mahmoud M. Abdelall, 2009).

Molecular Docking Studies for Cancer Research

Molecular docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer indicate the potential of related compounds in cancer research. These studies identified compounds with high activity against breast cancer cell lines, suggesting their usefulness in designing anticancer drugs (Ghada E. Abd El Ghani et al., 2022).

Material Science Applications

In material science, specific analogs of the queried compound have been investigated for their staining properties in histochemical staining of metals, showcasing the utility of such compounds in biochemical and histological analyses (Y. Sumi et al., 2004).

properties

IUPAC Name

2-(9-bromo-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2/c22-14-7-8-20-16(10-14)18-11-17(15-5-1-2-6-19(15)26)24-25(18)21(27-20)13-4-3-9-23-12-13/h1-10,12,18,21,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMNRDIMDNTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.